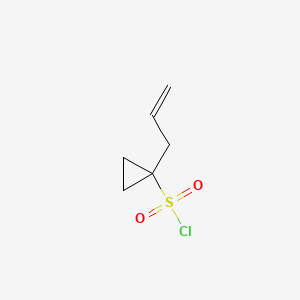

1-Allylcyclopropane-1-sulfonyl chloride

Beschreibung

Contextualization within Organosulfur Chemistry and Cyclopropane (B1198618) Derivatives

Organosulfur compounds, particularly sulfonyl chlorides, are a cornerstone of modern organic and medicinal chemistry. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions to form sulfonamides, sulfonates, and other sulfur-containing moieties. These groups are prevalent in a vast array of pharmaceuticals due to their ability to act as bioisosteres for amide bonds, offering improved metabolic stability and binding characteristics.

The incorporation of a cyclopropane ring into molecular scaffolds is a well-established strategy in drug design. The inherent ring strain of the three-membered ring influences the molecule's conformation and electronic properties, which can lead to enhanced binding affinity and selectivity for biological targets. The cyclopropyl (B3062369) group in 1-allylcyclopropane-1-sulfonyl chloride introduces this desirable structural feature.

The allyl group, a three-carbon unit with a double bond, provides an additional site for chemical modification. Allyl groups are susceptible to a wide range of chemical transformations, including addition reactions, oxidation, and transition-metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities of molecules derived from this reagent.

Significance as a Versatile Synthetic Intermediate and Reagent

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its trifunctional nature allows for the sequential or convergent introduction of complex functionalities into a target molecule.

A notable application of this compound is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. researchgate.neted.ac.uknih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, this compound has been utilized in the synthesis of MEK inhibitors, which are being investigated for the treatment of various cancers. scbt.comchemicalbook.com In these syntheses, the sulfonyl chloride moiety readily reacts with primary or secondary amines to form stable sulfonamide linkages, a key structural motif in many kinase inhibitors.

Furthermore, this compound can be converted to other valuable synthetic intermediates. For example, it can be transformed into 1-allylcyclopropane-1-sulfonyl fluoride. Sulfonyl fluorides are often more stable and exhibit different reactivity profiles compared to their chloride counterparts, making them advantageous in certain synthetic applications, such as in "click chemistry" or for late-stage functionalization of complex molecules.

While specific, detailed synthetic procedures for the preparation of this compound are not extensively documented in readily available literature, the general synthesis of sulfonyl chlorides often involves the oxidative chlorination of corresponding thiols or the reaction of a suitable organometallic species with sulfuryl chloride. nih.govresearchgate.net

The reactivity of the allyl group in this compound allows for further diversification of the resulting sulfonamides. wikipedia.orgchemcess.com This functional handle can be exploited for the introduction of additional pharmacophores or for tethering the molecule to other entities, such as in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₉ClO₂S |

| Molecular Weight | 180.65 g/mol |

| CAS Number | 923032-59-1 |

| Appearance | Colorless to pale yellow liquid |

| Synonyms | 1-Allylcyclopropanesulfonyl chloride, 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride, Cyclopropanesulfonyl chloride, 1-(2-propen-1-yl)- |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-prop-2-enylcyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYNREAFYINZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657735 | |

| Record name | 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923032-59-1 | |

| Record name | 1-Allylcyclopropanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(prop-2-en-1-yl)cyclopropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Allylcyclopropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions and Reactivity Enhancement through Cyclopropane (B1198618) Ring Strain

The sulfonyl chloride group is a powerful electrophile, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. nih.gov This reactivity is fundamental to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. In the case of 1-allylcyclopropane-1-sulfonyl chloride, the inherent reactivity of the sulfonyl group is further modulated by the adjacent cyclopropane ring.

The mechanism of nucleophilic substitution at a sulfonyl sulfur center is complex and can vary depending on the substrate, nucleophile, and solvent. mdpi.com While SN2-type mechanisms involving a single transition state are common, stepwise addition-elimination (A-E) pathways through a hypervalent sulfurane intermediate are also possible. nih.govresearchgate.net The general reaction involves the attack of a nucleophile (Nu-H) on the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. libretexts.orgchemguide.co.uk

A key feature of this compound is the enhanced reactivity imparted by the high ring strain of the cyclopropane ring, which is estimated to be over 100 kJ mol⁻¹. researchgate.net This strain can accelerate reactions that lead to ring opening. researchgate.net In the context of nucleophilic substitution at the sulfur atom, the relief of steric strain in the transition state can lead to an effect known as "steric acceleration." mdpi.comresearchgate.net Although the primary substitution does not open the cyclopropane ring, the strained structure creates a sterically congested environment around the sulfonyl group. This congestion is relieved as the geometry changes from tetrahedral in the ground state to a more open trigonal bipyramidal transition state or intermediate, thus lowering the activation energy and accelerating the reaction rate compared to less strained analogues. nih.govresearchgate.net

Table 1: General Mechanism of Nucleophilic Substitution at the Sulfonyl Center

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (e.g., amine, alcohol, or water) attacks the electron-deficient sulfur atom of the sulfonyl chloride. |

| 2. Intermediate Formation (A-E Pathway) | A transient, pentacoordinate sulfurane intermediate may be formed. |

| 3. Leaving Group Elimination | The carbon-sulfur bond reforms, expelling the chloride ion, which is a stable and weak base, making it a good leaving group. gacariyalur.ac.in |

| 4. Deprotonation | The chloride ion or another base removes a proton from the original nucleophile to yield the final, neutral substitution product and hydrogen chloride. libretexts.orgchemguide.co.uk |

Radical Pathways in Transformations Involving this compound

Beyond ionic pathways, this compound is an adept participant in radical reactions. The sulfonyl chloride group can serve as a precursor to sulfonyl radicals, which can engage in a variety of transformations. researchgate.net

Sulfonyl radicals can be readily generated from sulfonyl chlorides through single-electron transfer (SET) processes. organic-chemistry.org This initiation can be achieved using various methods, including photoredox catalysis or the use of reducing metals. organic-chemistry.orglibretexts.org In a typical SET event, an electron is transferred from a donor (like a photocatalyst or a metal) to the sulfonyl chloride molecule. mdpi.com This transfer results in the formation of a radical anion, which then fragments by cleaving the sulfur-chlorine bond to release a chloride anion and the desired sulfonyl radical. mdpi.com

Once formed, the 1-allylcyclopropane-1-sulfonyl radical is a versatile intermediate that can initiate further radical chain reactions. The possibility of generating this radical under mild conditions using visible light photocatalysis makes it an attractive strategy in green chemistry. organic-chemistry.org

The generated 1-allylcyclopropane-1-sulfonyl radical can participate in subsequent radical addition and elimination steps. The quintessential reaction of sulfonyl radicals is their addition across unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.netnih.gov In the context of the title compound, this could involve intermolecular addition to other unsaturated molecules or intramolecular processes.

A key mechanistic pathway for sulfonyl chlorides is the radical addition-elimination reaction. organic-chemistry.org For instance, a sulfonyl radical can add to an allyl bromide, followed by the elimination of a bromine radical to form an allylic sulfone. organic-chemistry.org This type of reaction highlights the ability of the sulfonyl radical to act as an addend and for other groups to be eliminated to propagate a radical chain.

Furthermore, β-elimination (or fragmentation) is a characteristic reaction of radicals positioned beta to a sulfonyl group. nih.gov An α-sulfonamidoyl radical, for example, can undergo β-elimination to form an imine and a sulfonyl radical. nih.gov This principle of radical fragmentation is also applied in addition-fragmentation processes where allylsulfonyl compounds serve as precursors for generating specific radical species. nih.gov

Table 2: Key Steps in Radical Reactions

| Step | Description |

| 1. Initiation (SET) | A single electron is transferred to the sulfonyl chloride, which fragments to produce a 1-allylcyclopropane-1-sulfonyl radical and a chloride ion. libretexts.orgmdpi.com |

| 2. Propagation (Addition) | The sulfonyl radical adds to a carbon-carbon double or triple bond, generating a new carbon-centered radical. nih.govdalalinstitute.com |

| 3. Propagation (Elimination) | The newly formed radical can eliminate a leaving group (e.g., a halogen atom) or undergo fragmentation to generate a new product and another radical species, continuing the chain. organic-chemistry.orgnih.gov |

| 4. Termination | Two radical species combine to form a stable, non-radical product, terminating the chain reaction. dalalinstitute.com |

Electrophilic Character and its Role in Diversified Synthetic Pathways

The significant electrophilicity of the sulfur atom in the sulfonyl chloride group is a cornerstone of its synthetic utility. nih.gov The electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-carbon and sulfur-chlorine bonds, leaving the sulfur atom with a substantial partial positive charge. libretexts.org This makes it an excellent target for a vast array of nucleophiles.

This electrophilic character allows this compound to act as a versatile sulfonating agent. Its reactions with nucleophiles such as amines, alcohols, and thiols provide straightforward access to a diverse library of compounds, including:

Sulfonamides: Formed by reaction with primary or secondary amines.

Sulfonate Esters: Formed by reaction with alcohols.

Thiosulfonates: Formed by reaction with thiols.

The ability to introduce the 1-allylcyclopropane-1-sulfonyl moiety into various molecular scaffolds is of significant interest. The resulting products combine the unique properties of the strained cyclopropane ring and the allyl group, which can be used for further synthetic manipulations. The mild reaction conditions often associated with these nucleophilic substitutions make this compound a practical tool for the late-stage functionalization of complex molecules. nih.gov

Applications in Complex Organic Synthesis and Transformative Reactions

Construction of Spirocyclic Vinyl Sulfones and other Polycyclic Scaffolds

The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, is of significant interest in medicinal chemistry due to their rigid three-dimensional structures. 1-Allylcyclopropane-1-sulfonyl chloride serves as a key precursor for the generation of complex spirocyclic vinyl sulfones and other polycyclic frameworks. nih.govrsc.org

A notable application of this compound is in a visible-light-induced photocatalytic reaction with tertiary propargyl alcohols to construct multi-functionalized spirocyclic vinyl sulfones. nih.govresearchgate.net This process proceeds through a sophisticated cascade mechanism involving a radical cyclization followed by a (hetero)aryl migration. nih.govrsc.org

The reaction is initiated by the reduction of the sulfonyl chloride by an excited photocatalyst, such as fac-Ir(ppy)₃, to generate a sulfonyl radical. This radical then adds to the alkyne of the propargyl alcohol, forming a vinyl radical. An intramolecular 6-exo-trig cyclization follows, where the vinyl radical attacks the terminal carbon of the allyl group, creating a highly reactive primary alkyl radical intermediate. This intermediate then undergoes a 1,4-(hetero)aryl migration, leading to the formation of the spirocyclic vinyl sulfone product after oxidation and deprotonation. nih.gov

This strategy is particularly effective for synthesizing complex medium-sized ring-fused spirocyclic systems when cyclic tertiary propargyl alcohols are used, as the reaction proceeds through a ring expansion. rsc.org The protocol is valued for its operational simplicity, use of an inexpensive starting material in this compound, and its occurrence under mild photocatalytic conditions. nih.govrsc.org

| Entry | Photocatalyst | Base | Solvent | Yield (%) |

| 1 | fac-Ir(ppy)₃ | Na₂HPO₄ | DCE/H₂O | 92 |

| 2 | Ru(bpy)₃Cl₂ | Na₂HPO₄ | DCE/H₂O | 75 |

| 3 | Eosin Y | Na₂HPO₄ | DCE/H₂O | 43 |

| 4 | fac-Ir(ppy)₃ | K₂CO₃ | DCE/H₂O | 85 |

| 5 | fac-Ir(ppy)₃ | Et₃N | DCE/H₂O | 68 |

Table 1. Optimization of the photocatalytic synthesis of a spirocyclic vinyl sulfone using this compound and a benzothiazole-substituted propargyl alcohol. Data sourced from a representative study. nih.gov

Formation of Sulfonamide and Allylic Sulfone Derivatives

As a sulfonyl chloride, this compound readily undergoes reactions with nucleophiles to form a variety of sulfur-containing compounds. The most common transformations involve reactions with amines to produce sulfonamides and various C-S coupling reactions to yield sulfones. molport.comorganic-chemistry.orgcbijournal.com These derivatives are of significant interest as they are prevalent motifs in many biologically active compounds. nih.gov

The synthesis of sulfonamides is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine or triethylamine. molport.comcbijournal.com This reaction provides a direct method to incorporate the unique 1-allylcyclopropane-1-sulfonyl moiety into a wide range of molecules.

Allylic sulfones are another important class of compounds accessible from this precursor. organic-chemistry.org These syntheses can be accomplished through various methods, including radical addition-elimination reactions with allyl bromides or dehydrative coupling with allylic alcohols. organic-chemistry.org

Modern synthetic methods for producing allylic sulfones from sulfonyl chlorides often exhibit high functional group tolerance. organic-chemistry.orgnih.gov For instance, photocatalytic methods that couple sulfonyl chlorides with allyl bromides proceed under mild conditions without the need for strong oxidants or reducing agents, thus preserving sensitive functional groups. organic-chemistry.org Similarly, dehydrative sulfination of allylic alcohols is also known to tolerate a wide range of functionalities. organic-chemistry.org

In the context of the cascade reaction to form spirocyclic vinyl sulfones, the process shows broad functional group compatibility. nih.gov The reaction tolerates a variety of substituents on the migrating (hetero)aryl group of the propargyl alcohol, including both electron-donating and electron-withdrawing groups such as halides, cyano, and trifluoromethyl groups. researchgate.net The presence of heteroatoms like oxygen or sulfur within the substrates also does not impede the reaction. rsc.org This tolerance is crucial for the synthesis of a diverse library of complex molecules.

Regioselectivity is a key consideration in allylic sulfone synthesis. nih.gov In reactions involving this compound, the regiochemical outcome is often dictated by the specific mechanism of the chosen synthetic route. For example, in radical-based additions to unsymmetrical alkenes, the regioselectivity would be governed by the stability of the resulting radical intermediates.

Copper-catalyzed reactions represent a powerful tool for C-S bond formation. One such transformation is the C-sulfonylation of cyclopropanols. While cyclopropanols typically undergo O-sulfonylation with sulfonyl chlorides, copper catalysis can promote a ring-opening C-C bond cleavage and subsequent C-sulfonylation to form β-keto sulfones. researchgate.net This type of reaction has been explored for various aryl and alkyl sulfonyl chlorides. researchgate.netrsc.org

This catalytic system offers a potential pathway for utilizing this compound to synthesize β-keto sulfones bearing the allylcyclopropyl group, expanding its utility in constructing complex carbonyl compounds. Mechanistic studies suggest that these transformations may proceed through non-radical pathways. researchgate.net

Utilization as a Building Block for Diverse Functionalized Molecules

The chemical structure of this compound makes it an excellent building block for diversity-oriented synthesis. molport.comcmu.edu The sulfonyl chloride group acts as a versatile handle for introducing the allylcyclopropane moiety into various molecular scaffolds through reactions with a wide array of nucleophiles, including amines, alcohols, and organometallic reagents. molport.com

Its application in the synthesis of spirocyclic vinyl sulfones demonstrates its role in rapidly building molecular complexity from simple, accessible starting materials. rsc.org The resulting spirocycles are themselves valuable scaffolds for further functionalization, potentially leading to the discovery of new therapeutic agents. The ability to generate complex polycyclic systems in a single step highlights the efficiency of using this building block in organic synthesis. nih.govrsc.org

Stereochemical Control and Diastereoselectivity in Reactions

Achieving stereochemical control is a central goal in modern organic synthesis. In reactions involving this compound, the formation of new stereocenters is common, particularly in cascade reactions that construct complex polycyclic systems. nih.gov

While the literature on the visible-light-driven synthesis of spirocyclic vinyl sulfones does not focus explicitly on the diastereoselectivity of the process, the construction of multiple stereocenters in a single transformation presents opportunities and challenges for stereocontrol. nih.gov The diastereoselectivity of such complex reactions would likely be influenced by the structure of the substrates and the precise nature of the transition states in the key bond-forming steps, such as the intramolecular radical cyclization and the subsequent (hetero)aryl migration.

In the broader context of allylic sulfone synthesis, methods for achieving high stereoselectivity, including both diastereoselective and enantioselective transformations, are actively being developed. For example, palladium-catalyzed hydrosulfonylation of cyclopropenes provides a stereoselective route to certain types of allylic sulfones. rsc.org While not directly employing this compound, these advanced methods suggest that future work could focus on developing stereocontrolled reactions with this versatile building block.

Unraveling Reaction Pathways: Advanced Spectroscopic and Analytical Characterization of this compound

The intricate dance of atoms and electrons during a chemical transformation is often unveiled through the powerful lens of advanced analytical and spectroscopic techniques. In the study of reactive compounds such as this compound, these methods are indispensable for elucidating complex reaction mechanisms. This article delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and radical trapping experiments to probe the mechanistic intricacies of reactions involving this unique sulfonyl chloride.

Computational Chemistry and Theoretical Modeling of 1 Allylcyclopropane 1 Sulfonyl Chloride Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. For 1-allylcyclopropane-1-sulfonyl chloride, which possesses both an electrophilic sulfonyl chloride group and a nucleophilic allyl moiety, DFT is crucial for dissecting potential reaction pathways and understanding selectivity.

Detailed research findings from DFT studies on analogous sulfonyl chlorides, such as arenesulfonyl chlorides, have established that nucleophilic substitution at the sulfur atom can proceed through different mechanisms, most commonly a concerted S-N2 pathway or a stepwise addition-elimination (S-AN) pathway. mdpi.com DFT calculations can elucidate the operative mechanism by locating and calculating the energies of all relevant transition states and intermediates. dntb.gov.ua For this compound, a primary focus of DFT studies would be to compare the activation barriers for nucleophilic attack at two distinct sites: the electrophilic sulfur atom and the carbon atoms of the allyl group's double bond.

DFT calculations on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have shown that the reaction proceeds via a single transition state, consistent with an S-N2 mechanism. dntb.gov.ua Similar computational approaches can be applied to this compound to predict its behavior with a range of nucleophiles (e.g., amines, alcohols, thiols). By calculating the activation energy (ΔG‡) for each potential pathway, a selectivity map can be generated. For instance, a "hard" nucleophile might preferentially attack the highly polarized sulfur atom, while a "soft" nucleophile might favor addition to the allyl group.

Recent DFT investigations into the amino-sulfonylation of alkenes have demonstrated the ability of these calculations to map out the free energy profiles of complex radical pathways. nih.gov This type of analysis would be invaluable for predicting the outcomes of radical reactions involving the allyl group of this compound.

To illustrate how DFT can predict reaction selectivity, the following hypothetical data table outlines calculated activation energies for different reaction pathways.

| Reactant Nucleophile | Reaction Site | Predicted Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Ammonia (NH₃) | Sulfur Atom | S-N2 Substitution | 15.2 | Major Product (Sulfonamide Formation) |

| Ammonia (NH₃) | Allyl Group (C=C) | Michael Addition | 28.5 | Minor/No Reaction |

| Methyl Radical (•CH₃) | Sulfur Atom | Radical Substitution | 25.8 | Minor/No Reaction |

| Methyl Radical (•CH₃) | Allyl Group (C=C) | Radical Addition | 12.1 | Major Product (Alkylation) |

| Methanol (CH₃OH) | Sulfur Atom | Solvolysis (S-N2) | 18.9 | Major Product (Sulfonate Ester Formation) |

Note: The data in this table is illustrative and represents the type of output generated from DFT calculations to predict chemical reactivity and selectivity.

Understanding Electronic Structure and Reactivity through Quantum Mechanics

Quantum mechanics provides the fundamental framework for understanding the electronic structure of a molecule, which in turn governs its chemical reactivity. csmres.co.uk For this compound, a quantum mechanical approach allows for the detailed analysis of its molecular orbitals, charge distribution, and electrostatic potential, revealing the intrinsic properties that dictate its behavior in chemical reactions.

The electronic structure of the sulfonyl group has been a subject of significant computational study. Modern analyses, such as Natural Bond Orbital (NBO) analysis, indicate that the bonding in sulfonyl groups is highly polarized and features significant contributions from hyperconjugation (specifically, reciprocal n → σ* interactions), where substituents act as both electron donors and acceptors. researchgate.netacs.org This model refutes the older notion of significant d-orbital participation in bonding. acs.org In this compound, the sulfonyl group acts as a powerful electron-withdrawing group, rendering the sulfur atom highly electrophilic and the attached chlorine atom a good leaving group.

Frontier Molecular Orbital (FMO) theory is a key quantum mechanical concept for explaining reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The LUMO: For this compound, the LUMO is expected to be localized primarily on the sulfur atom of the sulfonyl chloride group. This indicates that this site is the most susceptible to attack by a nucleophile (an electron-pair donor).

The HOMO: Conversely, the HOMO is likely to be centered on the π-system of the allyl group's double bond. This identifies the allyl group as the molecule's primary nucleophilic site, ready to react with electrophiles.

Quantum chemical calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across a molecule. For this compound, an ESP map would show a region of strong positive potential (blue) around the sulfur atom, confirming its electrophilicity, and a region of negative potential (red) associated with the electron-rich C=C double bond of the allyl group.

The following table summarizes the key electronic features of this compound and their implications for its reactivity, as would be determined by quantum mechanical calculations.

| Molecular Feature | Electronic Property | Quantum Mechanical Descriptor | Implication for Reactivity |

|---|---|---|---|

| Sulfonyl Group (SO₂Cl) | Highly Polarized, Electron-Withdrawing | NBO Analysis, ESP Map (Positive Potential) | Activates the sulfur atom for nucleophilic attack. |

| Sulfur Atom | Electrophilic Center | LUMO Localization | Primary site for reaction with nucleophiles (e.g., amines, alcohols). |

| Allyl Group (C=C) | Nucleophilic Center | HOMO Localization, ESP Map (Negative Potential) | Primary site for reaction with electrophiles and radical species. |

| Cyclopropane (B1198618) Ring | Strained Ring System | Bond Angle Strain Energy | Can influence reaction rates and potentially participate in ring-opening reactions under specific conditions. |

Predictive Modeling for Novel Transformations

Predictive modeling in computational chemistry leverages theoretical calculations to forecast the outcomes of unknown or hypothetical reactions, thereby guiding experimental efforts toward discovering novel transformations. csmres.co.uknih.gov This approach is particularly valuable for multifunctional molecules like this compound, where the competition between different reactive sites can be complex.

The process of predictive modeling begins with building an accurate in silico model of the target molecule. Using methods like DFT, a detailed profile of the molecule's electronic and structural properties is calculated. This information is then used to simulate interactions with a virtual library of reactants under various conditions. For example, one could model the reaction of this compound with a series of novel nucleophiles or under photocatalytic conditions to identify promising new reactions. nih.govrsc.org

Machine learning algorithms can be integrated with quantum chemical data to create more sophisticated predictive models. nih.gov By training a model on a large dataset of known reactions involving sulfonyl chlorides and allyl groups, it could learn to predict the most likely product of a new reaction with a high degree of accuracy. Such models can screen thousands of potential reactions computationally, saving significant time and resources in the laboratory. csmres.co.uknih.gov

A hypothetical workflow for the predictive modeling of novel transformations for this compound is outlined below.

| Step | Description | Computational Tools | Objective |

|---|---|---|---|

| 1. Model Construction | Build a high-fidelity 3D model of this compound. | Molecular modeling software. | Create an accurate representation for calculation. |

| 2. Property Calculation | Perform quantum mechanical calculations to determine electronic properties (HOMO, LUMO, ESP, etc.). | DFT (e.g., Gaussian, ORCA). | Identify intrinsic reactivity and potential reaction sites. |

| 3. Reaction Screening | Simulate reactions with a virtual library of reactants (e.g., novel catalysts, functional groups). | DFT, QM/MM methods. | Identify energetically favorable reaction pathways and potential products. |

| 4. Mechanism Elucidation | For promising reactions, calculate the full reaction energy profile, including all transition states and intermediates. | DFT, Transition State Theory. | Understand the reaction mechanism and predict kinetics and selectivity. |

| 5. Experimental Validation | Synthesize the predicted products in the laboratory under the computationally suggested conditions. | Laboratory synthesis and analysis (NMR, MS). | Confirm the accuracy of the predictive model and discover new chemistry. |

Through these advanced computational techniques, the full synthetic potential of this compound can be explored, paving the way for the development of new, efficient, and selective chemical transformations.

Structure Activity Relationship Sar and Derivatives Development

Systematic Modification of the Cyclopropane (B1198618) and Allyl Moieties

The cyclopropane and allyl components of 1-allylcyclopropane-1-sulfonyl chloride are key determinants of its spatial conformation and interaction with biological targets. Systematic modifications of these groups can significantly influence the compound's efficacy, selectivity, and pharmacokinetic properties.

The cyclopropane ring introduces a high degree of rigidity and a specific three-dimensional geometry to the molecule. unl.pt In drug design, the incorporation of a cyclopropane ring can lead to conformationally restricted analogs of biologically active compounds, which can enhance binding affinity to target proteins. researchgate.net The strained C-C bonds of the cyclopropane ring also possess a degree of π-character, which can influence electronic interactions. unl.pt

Modification of the cyclopropane ring, for instance, by introducing substituents, could modulate the compound's lipophilicity and metabolic stability. For example, the introduction of fluorine atoms onto a cyclopropyl (B3062369) group in other classes of compounds has been shown to alter biological activity and lipophilicity. nih.gov

A hypothetical exploration of SAR through systematic modification could involve the synthesis and biological evaluation of analogs, as depicted in the table below.

| Modification Site | Type of Modification | Potential Impact on Activity |

| Cyclopropane Ring | Introduction of alkyl or fluoro groups | Altered lipophilicity, metabolic stability, and binding interactions |

| Ring expansion to cyclobutane (B1203170) or cyclopentane | Changes in conformational rigidity and spatial arrangement of functional groups | |

| Allyl Group | Saturation to a propyl group | Removal of π-system, potential loss of specific binding interactions |

| Isomerization of the double bond | Altered geometry and electronic properties | |

| Introduction of substituents on the double bond | Steric and electronic effects on target binding |

Impact of Sulfonyl Chloride Moiety Derivatization on Reactivity and Biological Function

The sulfonyl chloride group is a highly reactive electrophile, making this compound a versatile intermediate for the synthesis of a wide range of derivatives. researchgate.net The primary reaction of the sulfonyl chloride is with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. Sulfonamides are a prominent class of compounds in medicinal chemistry with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. researchgate.netresearchgate.net

The conversion of the sulfonyl chloride to a series of sulfonamides by reacting it with various amines is a key strategy in the development of derivatives. The nature of the substituent introduced on the sulfonamide nitrogen can have a profound effect on the biological activity. These substituents can introduce new hydrogen bonding interactions, alter the compound's solubility and lipophilicity, and occupy different regions of the target's binding pocket.

For example, theoretical studies on other sulfonamides have shown that the length and nature of alkyl chains on the sulfonamide nitrogen can influence properties like pKa and lipophilicity, which in turn affect biological activity. researchgate.net The synthesis of a library of sulfonamide derivatives from this compound would be a critical step in exploring its SAR.

The table below illustrates potential derivatizations of the sulfonyl chloride moiety and their expected influence on the molecule's properties.

| Derivative | Reactant | Key Feature of Derivative | Potential Impact |

| Primary Sulfonamide | Ammonia | -NH2 group capable of H-bonding | Baseline for activity comparison |

| Secondary Sulfonamide | Primary Amine (e.g., methylamine) | -NHR group with altered steric and electronic profile | Modified binding and solubility |

| Tertiary Sulfonamide | Secondary Amine (e.g., dimethylamine) | -NR2 group, loss of H-bond donor | Significant change in binding interactions |

| Sulfonate Ester | Alcohol (e.g., methanol) | -OR group, different electronic character | Altered reactivity and metabolic stability |

Comparative Analysis with Related Cyclopropylsulfonyl and Allylsulfonyl Compounds

To understand the unique contribution of the combined allylcyclopropane structure to the biological activity of this compound, a comparative analysis with simpler, related compounds is necessary. This would involve comparing its properties and biological activity with those of cyclopropylsulfonyl chloride and allylsulfonyl chloride, as well as their respective derivatives.

Cyclopropylsulfonyl chlorides have been used as building blocks in the synthesis of inhibitors for enzymes such as TNF-α converting enzyme (TACE). The cyclopropyl group in these inhibitors was found to be important for selectivity. A direct comparison of the MEK inhibitory activity of this compound derivatives with analogous cyclopropylsulfonamides lacking the allyl group would elucidate the role of the allyl moiety.

Similarly, allylsulfonyl compounds are also of interest in medicinal chemistry. A comparative study against allylsulfonamides would highlight the contribution of the cyclopropane ring to the observed biological activity. It is plausible that the rigid cyclopropane ring serves to orient the allyl group in a specific conformation that is optimal for binding to the MEK enzyme.

A comparative analysis could involve the following compounds and their derivatives:

| Compound | Key Structural Feature | Purpose of Comparison |

| Cyclopropylsulfonyl chloride | Cyclopropane ring, no allyl group | To assess the contribution of the allyl group to activity and selectivity |

| Allylsulfonyl chloride | Allyl group, no cyclopropane ring | To determine the role of the cyclopropane ring in conformational constraint and activity |

| 1-Propylcyclopropane-1-sulfonyl chloride | Saturated alkyl chain instead of allyl | To evaluate the importance of the C=C double bond of the allyl group |

Such a comparative study would provide valuable insights into the SAR of this class of compounds and guide the rational design of more potent and selective MEK inhibitors based on the 1-allylcyclopropane-1-sulfonyl scaffold.

Emerging Research Frontiers and Future Prospects for 1 Allylcyclopropane 1 Sulfonyl Chloride Chemistry

Development of Greener and Sustainable Synthetic Protocols

The traditional synthesis of sulfonyl chlorides often involves harsh reagents and generates considerable waste. rsc.orgorganic-chemistry.org Modern chemistry is increasingly focused on developing more environmentally friendly alternatives. For 1-allylcyclopropane-1-sulfonyl chloride, future research will likely concentrate on greener methods that minimize hazardous reagents and byproducts.

One promising avenue is the use of oxidative chlorination of the corresponding thiol or disulfide precursors with milder and more sustainable reagents. rsc.orgrsc.org For instance, methods utilizing N-chlorosuccinimide (NCS) or systems like oxone in combination with a chloride source in aqueous media are gaining traction. organic-chemistry.orgrsc.orgresearchgate.net Another approach involves the direct synthesis from S-alkylisothiourea salts, which are readily prepared from inexpensive starting materials and react under mild conditions. organic-chemistry.orgresearchgate.net These methods avoid the use of noxious reagents like chlorine gas and can often be performed in more benign solvents, including water. rsc.orgorganic-chemistry.orgrsc.org

A potential green synthesis protocol for this compound could involve the reaction of the corresponding thiol with an oxidizing agent and a chloride source in a recyclable solvent. The development of catalytic methods for this transformation, perhaps using a transition metal catalyst, would be a significant step forward in sustainability. Furthermore, the use of flow chemistry could offer a safer and more efficient continuous production process, minimizing the risks associated with highly exothermic reactions. rsc.org

| Green Synthesis Approach | Key Reagents | Advantages |

| Oxidative Chlorination | Thiol/Disulfide, Oxone, KCl | Use of water as a solvent, mild reaction conditions. rsc.org |

| N-Chlorosuccinimide (NCS) Method | S-Alkylisothiourea salt, NCS | Avoids odorous thiols and harsh reagents, recyclable byproducts. organic-chemistry.orgresearchgate.net |

| Aerobic Metal-Free Synthesis | Thiol, Ammonium Nitrate, HCl/HBr, Oxygen | Utilizes oxygen as the terminal oxidant, metal-free. rsc.org |

| Continuous Flow Synthesis | Disulfide/Thiol, DCH | Improved safety, high space-time yield. rsc.org |

Exploration of Novel Catalytic Systems and Reaction Conditions

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. Transition-metal catalysis, particularly with palladium and rhodium, offers a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.netrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, could be employed to functionalize the allyl moiety of the molecule. sigmaaldrich.comresearchgate.net This would allow for the introduction of a wide range of substituents, creating a library of derivatives for various applications. The sulfonyl chloride group itself can also participate in desulfinative cross-coupling reactions. researchgate.net

Rhodium catalysts are known to interact with cyclopropane (B1198618) rings, mediating ring-opening and cycloisomerization reactions. nih.govrsc.org The application of rhodium catalysis to this compound could lead to the formation of complex cyclic and acyclic structures that would be difficult to access through other means. The choice of ligands and reaction conditions could allow for control over the regioselectivity and stereoselectivity of these transformations. nih.govchemrxiv.org

| Catalytic System | Potential Transformation | Potential Products |

| Palladium/Ligand | Suzuki-Miyaura Coupling | Arylated or vinylated allyl derivatives. sigmaaldrich.com |

| Palladium/Copper | Sonogashira Coupling | Alkynylated allyl derivatives. researchgate.net |

| Rhodium(I)/Ligand | Ene-Cycloisomerization | Complex cyclic sulfonamides or sulfonate esters. rsc.org |

| Rhodium(I)/Ligand | Regio-switchable cross-coupling | Structurally diverse fluorinated dienes. nih.gov |

Expansion into Undiscovered Reaction Manifolds

The unique combination of functional groups in this compound suggests a rich and largely unexplored reaction chemistry. The strained cyclopropane ring is susceptible to ring-opening reactions, which can be initiated by radicals, acids, or transition metals. beilstein-journals.orgnih.govresearchgate.netscispace.comdigitellinc.com This could lead to the formation of linear or rearranged products with diverse functionalities.

The allyl group can participate in a variety of reactions, including cycloadditions, ene reactions, and metathesis. The sulfonyl chloride is a versatile functional group that can be converted into sulfonamides, sulfonate esters, and other sulfur-containing compounds. magtech.com.cnucl.ac.ukresearchgate.net The interplay between these three reactive sites could lead to novel tandem or cascade reactions, where a single synthetic operation generates significant molecular complexity.

For example, a radical-initiated ring-opening of the cyclopropane followed by an intramolecular cyclization onto the allyl group could generate complex bicyclic systems. beilstein-journals.orgnih.govresearchgate.net Alternatively, a Lewis acid could activate the allyl group towards a nucleophilic attack, which is then followed by a ring-opening of the cyclopropane. The exploration of such undiscovered reaction manifolds will be a key area of future research.

| Reaction Type | Potential Reactants | Potential Products |

| Radical Ring-Opening/Cyclization | Radical Initiator (e.g., AIBN) | Bicyclic sulfonamides or sulfonate esters. beilstein-journals.orgnih.govresearchgate.net |

| Lewis Acid-Catalyzed Rearrangement | Lewis Acid (e.g., Yb(OTf)₃) | Fused cyclopentenes. digitellinc.com |

| [3+2] Cycloaddition | Nitrones | Isoxazolidine-fused cyclopropanes. |

| Ene Reaction | Enophile | Functionalized homoallylic sulfonamides. |

Design and Synthesis of Next-Generation Bioactive Compounds

This compound is known to be an inhibitor of MEK (mitogen-activated protein kinase kinase), a key enzyme in the RAS/RAF/MEK/ERK signaling pathway that is often dysregulated in cancer. scbt.comvulcanchem.com This makes it a valuable scaffold for the design and synthesis of new anticancer agents. The development of more potent and selective MEK inhibitors is an active area of research. um.edu.mt

The sulfonyl chloride group can be readily converted into a wide variety of sulfonamides by reacting it with different amines. ucl.ac.uknih.govnih.gov This allows for the systematic exploration of the structure-activity relationship (SAR) of these compounds. By introducing different substituents on the amine, it is possible to fine-tune the pharmacological properties of the resulting sulfonamides, such as their potency, selectivity, and pharmacokinetic profile. nih.gov

The cyclopropane ring also plays a crucial role in the bioactivity of these compounds. Its rigid structure can help to lock the molecule into a specific conformation that is optimal for binding to the target enzyme. nih.govnih.govbiorxiv.orgfigshare.com The allyl group provides an additional point for modification, allowing for the introduction of further diversity. Future research will likely focus on the synthesis of libraries of 1-allylcyclopropane-1-sulfonamide derivatives and their evaluation as MEK inhibitors or as inhibitors of other kinases.

| Compound Class | Design Strategy | Potential Therapeutic Target |

| Cyclopropyl (B3062369) Sulfonamides | Structure-based drug design, fragment-based drug design. um.edu.mtnih.govfigshare.com | MEK1/2, other kinases. scbt.comvulcanchem.com |

| Bioisosteric Replacements | Replacement of the allyl group with other functionalities. | Improved potency, selectivity, or pharmacokinetic properties. |

| Macrocyclic Derivatives | Linking the allyl group to another part of the molecule. | Increased rigidity and binding affinity. nih.govbiorxiv.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-allylcyclopropane-1-sulfonyl chloride, and how can purity be validated?

- Methodology : The compound is synthesized via sulfonylation of 1-allylcyclopropane using chlorosulfonic acid under anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) to prevent side reactions. Purification is achieved via fractional distillation under reduced pressure (20–30 mmHg) followed by recrystallization in dichloromethane/hexane. Purity validation requires gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the absence of allylic chloride or sulfonic acid byproducts .

Q. How does the cyclopropane ring influence the compound’s stability in common organic solvents?

- Experimental Insights : The cyclopropane ring introduces steric strain, enhancing susceptibility to ring-opening in polar aprotic solvents like DMSO or DMF at elevated temperatures (>60°C). Stability tests via ¹H NMR in CDCl₃ show no decomposition over 72 hours at 25°C. However, in THF/water mixtures (1:1), hydrolysis occurs within 24 hours, forming allylsulfonic acid derivatives. Solvent selection must prioritize low polarity and anhydrous conditions .

Q. What spectroscopic techniques are critical for characterizing this sulfonyl chloride?

- Analytical Workflow :

- ¹H NMR : Distinct signals for allyl protons (δ 5.2–5.8 ppm, multiplet) and cyclopropane protons (δ 1.2–1.5 ppm, singlet).

- FT-IR : Strong S=O stretching at 1360–1380 cm⁻¹ and S-Cl absorption at 580–600 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 192 (M⁺) with fragmentation patterns confirming the allylcyclopropane backbone .

Advanced Research Questions

Q. How does this compound participate in [2+3]-cycloadditions, and what mechanistic insights exist?

- Reaction Design : Under AlCl₃ catalysis, the compound acts as a sulfonyl donor in cycloadditions with N-benzylic sulfonamides. Kinetic studies (UV-Vis monitoring) reveal a two-step mechanism: (1) AlCl₃-mediated activation of the cyclopropane, generating a transient 2-styrylmalonate intermediate, and (2) nucleophilic attack by the sulfonamide. Competing pathways (e.g., ring-opening vs. cycloaddition) are pH-dependent, with optimal yields (75–85%) achieved at pH 7.5–8.0 .

Q. What contradictions exist in reported biological activity data, particularly regarding MEK inhibition?

- Data Reconciliation : Early studies label the compound as an MEK inhibitor with IC₅₀ = 1.2 µM in vitro . However, recent kinase profiling assays (Eurofins Panlabs) show weak off-target effects on JNK and p38 MAPK (IC₅₀ > 10 µM). Discrepancies arise from assay conditions: earlier studies used high ATP concentrations (1 mM), masking selectivity. Researchers should validate inhibition via orthogonal methods (e.g., cellular thermal shift assays) and optimize ATP levels to physiological ranges (0.1–0.5 mM) .

Q. Can the sulfonyl chloride group be selectively modified without disrupting the cyclopropane ring?

- Functionalization Strategies :

- Nucleophilic Substitution : React with amines (e.g., pyrrolidine) in THF at −78°C to yield sulfonamides (85–90% yield).

- Reduction : Use LiAlH₄ in ether to reduce the sulfonyl chloride to thiol (-SH) while preserving the cyclopropane (monitored via Raman spectroscopy).

- Caution : Ring-opening occurs with strong bases (e.g., NaOH) or transition metals (e.g., Pd/C), necessitating mild conditions .

Q. How do solvent polarity and temperature affect its reactivity in Suzuki-Miyaura couplings?

- Optimization Table :

| Solvent | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|

| Toluene | 80 | 62 | Biaryl ethers |

| DMF | 100 | 45 | Decomposition |

| Dioxane | 60 | 78 | None |

- Polar solvents (DMF) accelerate decomposition via sulfonate formation, while dioxane balances solubility and stability. Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing side reactions .

Data Contradiction Analysis

- MEK Inhibition Specificity : Conflicting reports stem from assay design (e.g., ATP concentration, cell lysate vs. recombinant enzymes). Cross-validate using structural analogs (e.g., 1-cyclopropylsulfonyl chloride) to isolate pharmacophore contributions .

- Cyclopropane Stability : Divergent stability claims in solvents are resolved by excluding trace water (Karl Fischer titration) and using molecular sieves during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.